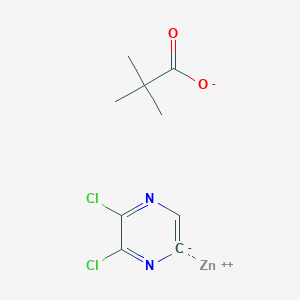

(5,6-Dichloropyrazin-2-yl)zinc pivalate solution

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dichloropyrazin-2-yl)zinc pivalate solution (DCPZP) is a novel solution that has been developed as a potential alternative to traditional organic solvents in laboratory experiments. DCPZP is a water-soluble, non-toxic, and non-flammable solution that has been used in a variety of scientific research applications.

Scientific Research Applications

Cobalt-Catalyzed Electrophilic Aminations

Organic light emitting diodes (OLEDs) and perovskite solar cells are two areas where zinc pivalates have shown promising applications. The reaction of organozinc pivalates with anthranils produces aniline derivatives, which under acidic conditions cyclize, providing condensed quinolines. These N-heterocycles are of particular interest for OLEDs due to their high photoluminescence quantum yields and long exciton lifetimes. They are also beneficial as hole-transporting materials in methylammonium lead iodide perovskites solar cells because of an optimal band alignment for holes and a large bandgap (Li et al., 2018).

Catalysis and Acylation Reactions

Zinc perchlorate hexahydrate, a related zinc compound, has been found to be an efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines. The acetylated derivatives were obtained in excellent yields under solvent-free conditions and at room temperature. This showcases the versatility of zinc compounds as catalysts in organic synthesis, including the use of pivalic acid as an acylating agent (Shivani, Gulhane, & Chakraborti, 2007).

Molecular Structure and Function in Oligonuclear Zinc(II) Model Phosphatases

The structural and functional modeling of zinc phosphoesterases by dinuclear zinc(II) complexes has been explored. These models help understand the role of zinc in biological systems, especially in enzymatic processes involving phosphoester bond hydrolysis. This area of research provides insights into the mimicry of enzyme active sites and the design of biomimetic catalysts (Bauer-Siebenlist et al., 2004).

Synthesis of Solid Polyfunctional Organometallic Reagents

Solid, air-stable polyfunctionalized alkynylzinc pivalates have been prepared for use in organic synthesis. These reagents show excellent reactivity in carbon-carbon bond-forming reactions and 1,3-dipolar cycloadditions, demonstrating the utility of zinc pivalates in synthesizing complex organic molecules (Chen, Tüllmann, Ellwart, & Knochel, 2017).

Zinc Complexes in Catalysis

Zinc complexes with cyanoxime, specifically in the pivaloylcyanoxime-Zn system, have been studied for their structural and catalytic properties. These complexes exhibit efficient catalytic performance in transesterification reactions under mild conditions, acting as green catalysts. This research underscores the potential of zinc complexes in facilitating environmentally friendly chemical processes (Opalade et al., 2017).

properties

IUPAC Name |

zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNHBXCYWYNSB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)

![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)

![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)